2-Chloranyl-4-(cyclopropylmethylamino)pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropylmethylamino group, and a nicotinonitrile moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile involves several steps. One common method includes the reaction of 2-chloronicotinonitrile with cyclopropylmethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Cyclization Reactions: The presence of the cyclopropylmethylamino group allows for potential cyclization reactions, forming more complex ring structures.
Scientific Research Applications
2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
2-Chloro-4-((cyclopropylmethyl)amino)nicotinonitrile can be compared with other similar compounds, such as:
2-Chloronicotinonitrile: Lacks the cyclopropylmethylamino group, making it less versatile in chemical reactions.
4-((Cyclopropylmethyl)amino)nicotinonitrile:
2-Chloro-4-aminonicotinonitrile: Similar structure but without the cyclopropylmethyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
2-chloro-4-(cyclopropylmethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10ClN3/c11-10-8(5-12)9(3-4-13-10)14-6-7-1-2-7/h3-4,7H,1-2,6H2,(H,13,14) |
InChI Key |
NLBNRXHKCJFZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C(=NC=C2)Cl)C#N |
Origin of Product |
United States |
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